molecular formula C16H14N4O2S B6103735 2-ALLYL-6-(((3-(2-FURYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL

2-ALLYL-6-(((3-(2-FURYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL

Cat. No.: B6103735
M. Wt: 326.4 g/mol
InChI Key: PLCAZEATBLXMAP-LICLKQGHSA-N
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Description

2-ALLYL-6-(((3-(2-FURYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL is a complex organic compound with potential applications in various scientific fields. This compound features a phenolic structure with an allyl group and a triazole ring, which contributes to its unique chemical properties and reactivity.

Preparation Methods

The synthesis of 2-ALLYL-6-(((3-(2-FURYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL typically involves multiple steps, starting from readily available precursors. The synthetic route may include:

    Formation of the triazole ring: This step involves the reaction of a furan derivative with a thiol and hydrazine to form the triazole ring.

    Attachment of the allyl group: The allyl group is introduced through an alkylation reaction using an allyl halide.

    Coupling with the phenol: The final step involves coupling the triazole derivative with a phenol under basic conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

2-ALLYL-6-(((3-(2-FURYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL can undergo various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The allyl group can participate in substitution reactions, such as nucleophilic substitution, to introduce other functional groups.

    Coupling reactions: The compound can undergo coupling reactions with other aromatic compounds to form larger, more complex structures.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for coupling reactions.

Scientific Research Applications

2-ALLYL-6-(((3-(2-FURYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein-ligand interactions.

    Medicine: Its potential biological activity suggests it could be explored for therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 2-ALLYL-6-(((3-(2-FURYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The triazole ring and phenolic group can form hydrogen bonds and other interactions with target molecules, potentially inhibiting their activity or altering their function. The allyl group may also contribute to the compound’s reactivity and ability to form covalent bonds with biological targets.

Comparison with Similar Compounds

Similar compounds to 2-ALLYL-6-(((3-(2-FURYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)METHYL)PHENOL include other phenolic compounds with triazole rings and allyl groups. These compounds may share similar reactivity and applications but differ in their specific structures and properties. Examples include:

    2-ALLYL-6-METHYLPHENOL: A simpler compound with similar reactivity but lacking the triazole ring.

    2-ALLYL-6-ETHOXY-4-[(1-{[5-(METHOXYCARBONYL)-2-FURYL]METHYL}-2,5-DIOXO-4-IMIDAZOLIDINYLIDENE)METHYL]PHENOL:

Properties

IUPAC Name

3-(furan-2-yl)-4-[(E)-(2-hydroxy-3-prop-2-enylphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N4O2S/c1-2-5-11-6-3-7-12(14(11)21)10-17-20-15(18-19-16(20)23)13-8-4-9-22-13/h2-4,6-10,21H,1,5H2,(H,19,23)/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLCAZEATBLXMAP-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C(=CC=C1)C=NN2C(=NNC2=S)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCC1=C(C(=CC=C1)/C=N/N2C(=NNC2=S)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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